
1-Dodecanol-d26
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecanol-d26 is a deuterium-labeled version of 1-Dodecanol, a saturated 12-carbon fatty alcohol. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Preparation Methods
1-Dodecanol-d26 can be synthesized through the hydrogenation of deuterated lauric acid. The industrial production of 1-Dodecanol typically involves the hydrogenation of lauric acid derived from coconut oil fatty acids . The reaction conditions for this process include high pressure and the presence of a catalyst, usually nickel or copper chromite.
Chemical Reactions Analysis
1-Dodecanol-d26 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dodecanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound is less common but can yield dodecane.
Substitution: It can undergo substitution reactions to form esters or ethers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acylating agents like acetic anhydride. The major products formed from these reactions are dodecanoic acid, dodecane, and dodecyl acetate .
Scientific Research Applications
1-Dodecanol-d26 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Dodecanol-d26 is similar to that of other long-chain fatty alcohols. Due to its hydrophilic and lipophilic properties, it likely affects cell membranes in a non-specific manner. This can influence membrane fluidity and permeability, impacting various cellular processes .
Comparison with Similar Compounds
1-Dodecanol-d26 can be compared with other similar compounds such as:
1-Tridecanol: Another long-chain fatty alcohol with one additional carbon atom.
1-Tetradecanol: A 14-carbon fatty alcohol.
1-Hexadecanol: A 16-carbon fatty alcohol.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful for tracing and quantitation in scientific research .
Properties
CAS No. |
38086-03-2 |
|---|---|
Molecular Formula |
C12H26O |
Molecular Weight |
212.49 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosadeuterio-12-deuteriooxydodecane |
InChI |
InChI=1S/C12H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D |
InChI Key |
LQZZUXJYWNFBMV-XVPUMJERSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[2H] |
Canonical SMILES |
CCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide](/img/structure/B12306639.png)
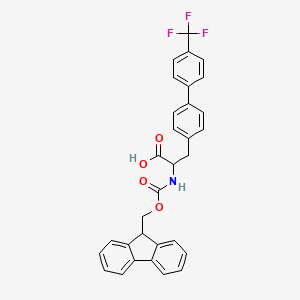

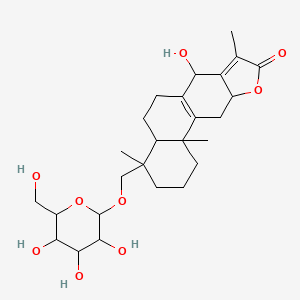
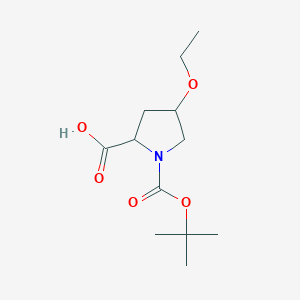
![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxyphenyl]propanoic acid](/img/structure/B12306672.png)
![4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B12306699.png)
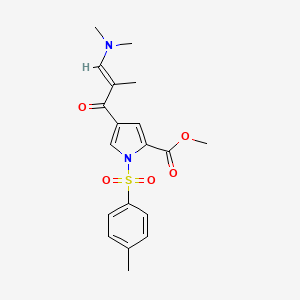
![N-[3-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12306706.png)
![5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one](/img/structure/B12306714.png)
![tert-butyl N-[2-(2-oxoethyl)cyclopentyl]carbamate](/img/structure/B12306721.png)
![Methyl 12-ethenyl-16-oxido-9-oxo-8-aza-16-azoniapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B12306726.png)
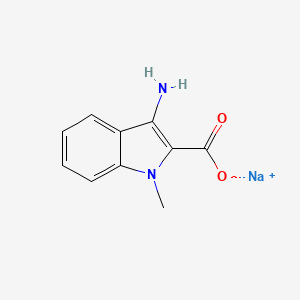
![[(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-4,5,6-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12306734.png)
